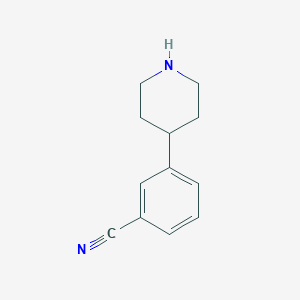

3-(Piperidin-4-yl)benzonitrile

Description

Significance of the Piperidine-Benzonitrile Scaffold in Medicinal Chemistry Research

The piperidine (B6355638) ring and the benzonitrile (B105546) group are both individually significant pharmacophores in drug discovery. Piperidine, a nitrogen-containing six-membered heterocycle, is a fundamental component in the structure of numerous pharmaceuticals across more than twenty drug classes, including analgesics, antipsychotics, and antihistamines. mdpi.comprimescholars.comencyclopedia.pub Its prevalence is due to its ability to engage in favorable interactions with biological targets and its utility in constructing diverse molecular architectures. encyclopedia.pubnih.gov

Similarly, benzonitrile derivatives, which are aromatic compounds containing a cyano group, have been extensively studied for their potential therapeutic uses in areas such as cancer and neurological disorders. ontosight.ai The nitrile group can participate in various biological interactions and serves as a key functional group in many bioactive molecules.

The combination of these two moieties into the piperidine-benzonitrile scaffold creates a versatile platform for drug design. This hybrid structure, featuring a lipophilic benzonitrile group and a polar piperidine amine, allows for systematic modifications to fine-tune a compound's physicochemical properties and biological activity. Consequently, this scaffold is actively explored for developing novel therapeutic agents, including kinase inhibitors, nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, and antimalarial agents.

Overview of Research Trajectories for 3-(Piperidin-4-yl)benzonitrile and Structurally Related Analogs

Research involving this compound primarily positions it as a key chemical intermediate for creating more elaborate molecules. Scientists utilize its structure as a starting point, modifying it to explore structure-activity relationships and develop compounds with specific biological functions. The research trajectories for its analogs are diverse, targeting a range of diseases.

One significant area of investigation is in the field of neuroscience. For instance, derivatives of the related 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) scaffold have been developed as potent and selective inhibitors of glycine (B1666218) transporter 1 (GlyT1), a target for schizophrenia treatment. rsc.org In one study, optimization of a series of 4-benzoylpiperidine derivatives led to the discovery of compounds that could inhibit hyperlocomotion in animal models. rsc.org Another research path has explored derivatives as antagonists for the Nociceptin/Orphanin FQ (NOP) receptor, which is implicated in anxiety, depression, and pain disorders. smolecule.com

In oncology research, derivatives of this compound have been investigated as inhibitors of enzymes crucial for cancer progression. Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been synthesized and identified as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an epigenetic target in certain cancers. acs.org More complex derivatives have been developed as inhibitors of glutaminyl-peptide cyclotransferase-like (QPCTL) and glutaminyl-peptide cyclotransferase (QPCT), which are targets for cancer therapy. google.com

The table below summarizes selected research findings on analogs structurally related to this compound, highlighting the diverse therapeutic targets being pursued.

| Compound Class/Derivative | Therapeutic Target | Potential Application | Key Research Finding |

| 4-Benzoylpiperidine and 3-(Piperidin-4-yl)benzo[d]isoxazole derivatives | Glycine Transporter 1 (GlyT1) | Schizophrenia | A derivative, compound 23q, showed an IC₅₀ of 30 nM and was effective in animal models of schizophrenia. rsc.org |

| 2-Chloro-4-[[1-(3-methylbutanoyl)piperidin-4-yl]amino]benzonitrile | Nociceptin/Orphanin FQ (NOP) receptor | Anxiety, depression, pain disorders | Acts as a selective antagonist for the NOP receptor. smolecule.com |

| 3-(Piperidin-4-ylmethoxy)pyridine containing compounds | Lysine Specific Demethylase 1 (LSD1) | Cancer | Compounds showed high potency with Kᵢ values as low as 29 nM and high selectivity. acs.org |

| 3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives | QPCTL and QPCT | Cancer, neurodegenerative, inflammatory, or autoimmune diseases | Identified as inhibitors of QPCTL and QPCT. google.com |

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSINBIMKXOMGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614052 | |

| Record name | 3-(Piperidin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-72-5 | |

| Record name | 3-(Piperidin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 370864-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Piperidin 4 Yl Benzonitrile

Advanced Synthetic Routes for the 3-(Piperidin-4-yl)benzonitrile Core Structure

The synthesis of the this compound scaffold, a key structural motif in medicinal chemistry, can be achieved through various advanced organic chemistry methodologies. These routes focus on the efficient construction of either the piperidine (B6355638) ring or the carbon-carbon bond connecting the two core moieties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent a powerful strategy for forming the crucial aryl-piperidine bond. This approach typically involves the reaction of an organoboron compound with an organohalide. In a plausible synthetic route to this compound, a protected piperidine-4-boronic acid derivative could be coupled with 3-bromobenzonitrile. The protecting group on the piperidine nitrogen, such as a Boc (tert-butyloxycarbonyl) group, is essential to prevent side reactions and is typically removed in a final deprotection step.

The Suzuki reaction is widely used in pharmaceutical synthesis due to its tolerance of various functional groups and generally high yields. google.com A typical reaction setup involves a palladium catalyst, a base, and a suitable solvent system. For instance, the synthesis of a related compound, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, was achieved via a Suzuki reaction between a pyrazole-boronic acid pinacol (B44631) ester and 4-bromo-2-chlorobenzonitrile, demonstrating the applicability of this method for constructing complex benzonitrile (B105546) derivatives. google.com

| Component | Example Reactant/Reagent | Function |

| Aryl Halide | 3-Bromobenzonitrile | Provides the benzonitrile moiety. |

| Organoboron Reagent | N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | Provides the protected piperidine moiety. |

| Catalyst | Bis(triphenylphosphine)palladium(II) chloride | Facilitates the cross-coupling reaction. |

| Base | Sodium carbonate or Potassium phosphate | Activates the organoboron reagent and neutralizes acid formed. |

| Solvent | Toluene, Tetrahydrofuran (B95107) (THF), Water mixtures | Solubilizes reactants and facilitates the reaction. |

This table illustrates a representative Suzuki coupling strategy for the synthesis of the this compound core.

Nucleophilic substitution reactions provide another key avenue for the synthesis of this compound. These strategies can be categorized into two main types: nucleophilic substitution on the aromatic ring (SNAr) and substitution at the piperidine ring.

In a concerted nucleophilic aromatic substitution (cSNAr) pathway, a nucleophile can displace a leaving group on an aromatic ring in a single step. nih.govnih.gov For the synthesis of this compound, this could involve a protected piperidine derivative acting as the nucleophile to displace a suitable leaving group (e.g., a halogen) from the 3-position of a benzonitrile ring. The cyano group itself is electron-withdrawing, which can activate the ring towards nucleophilic attack, particularly if other activating groups are present. nih.gov

Alternatively, a strategy could involve the piperidine ring bearing a leaving group, which is then displaced by a nucleophilic benzonitrile-derived species. For example, the reaction of pentafluoropyridine (B1199360) with piperazine (B1678402) demonstrates that nucleophilic substitution preferentially occurs at the 4-position of the heterocyclic ring, driven by the activating effect of the ring nitrogen atoms. researchgate.net A similar principle could be applied to a suitably activated piperidine precursor.

The construction of the piperidine ring itself via cyclization is a fundamental and versatile strategy. nih.gov These methods build the heterocyclic ring from an acyclic precursor that already contains the 3-cyanophenyl group.

Common approaches include:

Reductive Amination: A dicarbonyl compound can undergo a ring-closing step with a primary amine via double reductive amination to form the piperidine scaffold. nih.gov For this specific target, a precursor containing a 3-cyanophenyl group and two aldehyde functionalities could be cyclized with an amine like benzylamine, followed by debenzylation.

Intramolecular Cyclization: A suitably designed linear molecule containing a nitrogen source (like an amino group) and an electrophilic site can undergo intramolecular ring closure to form the piperidine ring. nih.gov This can be catalyzed by metals or proceed through radical pathways. nih.govbeilstein-journals.org

Annulation Reactions: A one-pot synthesis of substituted 4-piperidones can be achieved through the annulation of N-unsubstituted imines with two equivalents of acetone, catalyzed by a ruthenium complex and L-proline. koreascience.kr The resulting piperidone could then be further modified to yield the target compound.

Transitioning a synthetic route from laboratory scale to industrial production introduces several critical considerations, including cost, safety, efficiency, and robustness. For benzonitrile itself, a common industrial method is the gas-phase ammoxidation of toluene, which can achieve high yields (>90%) and purity (>99.8%). google.comgoogle.com

For a multi-step synthesis of a complex molecule like this compound, scalability requires careful process optimization. Key factors include:

Process Simplification: Minimizing the number of steps and avoiding complex work-up procedures, such as distillations to dryness, is crucial for large-scale operations. google.com

Catalyst Cost and Loading: The expense of catalysts, particularly those based on precious metals like palladium, necessitates using low catalyst loadings and ensuring efficient recovery and recycling. google.com

Reaction Time and Throughput: Shortening reaction times increases the throughput of industrial reactors, making the process more economically viable. researchgate.net

Continuous Flow Synthesis: This approach allows for better control over reaction parameters, potentially leading to higher yields and purity, and can enhance the efficiency and safety of the production process.

| Parameter | Laboratory Scale | Industrial Scale |

| Typical Batch Size | Milligrams to grams | Kilograms to tons |

| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor |

| Work-up Procedure | Liquid-liquid extraction, column chromatography | Extraction, crystallization, filtration |

| Process Control | Manual monitoring (e.g., TLC) | Automated systems, real-time monitoring (e.g., PAT) |

| Economic Driver | Feasibility and yield | Cost of goods, throughput, and safety |

This table compares key considerations between laboratory and industrial scale synthesis.

Chemical Reactions and Derivatization Strategies of this compound

The this compound molecule possesses several reactive sites, including the secondary amine of the piperidine ring, the aromatic ring, and the nitrile group, allowing for a wide range of chemical transformations and derivatizations.

The nitrogen atom of the piperidine ring in this compound is a secondary amine, which can be oxidized. If the nitrogen is first converted to a tertiary amine via N-alkylation, it becomes susceptible to oxidation to form an N-oxide. google.com Heterocyclic N-oxides are an important class of compounds, often investigated as metabolites of tertiary amine drugs or as prodrugs designed to improve pharmacokinetic properties. google.comgoogle.comnih.gov

The synthesis of N-oxides is typically straightforward, involving the oxidation of the corresponding tertiary amine. nih.gov Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide. google.com The resulting N-oxide introduces a highly polar N+–O– bond, which can significantly alter the molecule's physicochemical properties, such as solubility and membrane permeability. nih.gov The formation of an N-oxide from a derivative of this compound would represent a key chemical transformation for modulating its biological and pharmacokinetic profile.

| Oxidizing Agent | Typical Reaction Conditions |

| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM), room temperature |

| Hydrogen peroxide (H₂O₂) | Acetic acid or other solvents, varying temperatures |

| Peracetic acid | Various solvents, controlled temperature |

This table lists common reagents for the formation of N-oxides from tertiary amines.

Reduction of the Nitrile Group to Amine Derivatives

The nitrile functionality of this compound is a versatile synthetic handle that can be readily reduced to a primary amine, yielding 3-(piperidin-4-yl)benzylamine. This transformation is a critical step in the synthesis of various biologically active molecules, as it introduces a flexible and reactive aminomethyl group. The reduction can be accomplished using several standard methodologies, primarily involving catalytic hydrogenation or chemical hydrides.

Catalytic hydrogenation is an efficient and clean method for nitrile reduction. wikipedia.org This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.org The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine. wikipedia.org

Alternatively, chemical hydrides offer a powerful means to reduce nitriles. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines in high yield. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). Sodium borohydride (B1222165) (NaBH₄), while generally considered a milder reducing agent, can also be employed for nitrile reduction, often in the presence of a transition metal salt catalyst like nickel(II) chloride or cobalt(II) chloride. thieme-connect.descispace.com This combination generates a more reactive reducing species, such as nickel boride, in situ, which facilitates the conversion of the cyano group. scispace.comresearchgate.net

| Method | Reagents/Catalyst | Typical Conditions | Primary Product | Reference |

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | Elevated H₂ pressure, various solvents (e.g., alcohols) | 3-(Piperidin-4-yl)benzylamine | wikipedia.org |

| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, room temperature | 3-(Piperidin-4-yl)benzylamine | thieme-connect.de |

| Catalytic Hydride Reduction | Sodium borohydride (NaBH₄), NiCl₂ or CoCl₂ | Alcoholic solvents (e.g., methanol) | 3-(Piperidin-4-yl)benzylamine | thieme-connect.descispace.comresearchgate.net |

Electrophilic Aromatic Substitution on the Benzonitrile Moiety

The benzonitrile ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups onto the aromatic core. minia.edu.eg The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the piperidin-4-yl group and the cyano group.

The cyano group (-CN) is a deactivating, meta-directing group. lkouniv.ac.in It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. lkouniv.ac.in This deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.

Conversely, the piperidin-4-yl substituent, attached to the ring via a C-C bond, is generally considered a weak activating group. The alkyl framework is an electron-donating group through induction. More significantly, the nitrogen atom of the piperidine ring, although not directly attached to the aromatic system, can influence the reaction environment. In acidic conditions, which are common for many electrophilic aromatic substitution reactions (e.g., nitration, sulfonation), the piperidine nitrogen will be protonated, creating a positively charged piperidinium (B107235) species. This ammonium (B1175870) ion would exert a strong deactivating, meta-directing inductive effect.

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid to generate the NO₂⁺ electrophile) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃). minia.edu.egwikipedia.org

| Reaction | Reagents | Electrophile | Predicted Major Product Position | Reference |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Substitution at the 5-position | minia.edu.egwikipedia.org |

| Bromination | Br₂, FeBr₃ | "Br⁺" | Substitution at the 5-position | minia.edu.egwikipedia.org |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | Substitution at the 5-position | wikipedia.org |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | R⁺ (Carbocation) | Generally fails on strongly deactivated rings | lkouniv.ac.in |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Generally fails on strongly deactivated rings | lkouniv.ac.in |

Strategic Applications of this compound as a Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

This compound is a valuable bifunctional building block for the construction of more complex molecular architectures. Its structure incorporates a nucleophilic secondary amine (the piperidine NH) and an electrophilic carbon atom (the nitrile carbon), along with an aromatic ring that can be further functionalized. This combination of reactive sites allows for its use in a variety of synthetic strategies.

The piperidine nitrogen can readily undergo N-alkylation or N-acylation reactions. For instance, it can be reacted with alkyl halides, epoxides, or subjected to reductive amination with aldehydes or ketones to introduce a wide range of substituents. These modifications are fundamental in library synthesis for drug discovery, allowing for systematic variation of the steric and electronic properties of the final molecules.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. The reduction of the nitrile to a primary amine, as discussed previously, provides another key vector for diversification, enabling the formation of amides, sulfonamides, and other amine-based functionalities.

Precursor for Diverse Pharmaceutical and Agrochemical Agents

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of centrally active pharmaceutical agents. This compound serves as a key intermediate in the synthesis of such compounds. researchgate.net Its derivatives have been explored for their potential as analgesics, anti-anxiety agents, and anticonvulsants. nih.gov

For example, the synthesis of potent narcotic analgesics, including analogues of fentanyl, utilizes intermediates structurally related to 4-arylpiperidines. researchgate.net The synthesis often involves modification of the piperidine nitrogen and transformation of the group on the aromatic ring. Starting from a compound like this compound, the nitrile can be converted to other functional groups, and the piperidine nitrogen can be elaborated to build the final, complex drug molecule. The compound is also investigated for its role in biological pathways such as the hypoxia-inducible factor 1 (HIF-1) pathway, indicating its utility in designing molecules for oncology research. While specific agrochemical applications are less detailed in publicly available literature, the structural motifs present in this compound are relevant to the design of new pesticides and herbicides.

Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the pharmacological and biological activities of the chemical compound this compound in the areas outlined in the request.

Searches for the anticancer activity, modulation of Hypoxia-Inducible Factor 1 (HIF-1) pathways, influence on apoptosis via cleaved caspase-3, and inhibitory effects on Lysine (B10760008) Specific Demethylase 1 (LSD1) for this specific molecule did not yield any direct research findings.

While the piperidine and benzonitrile moieties are present in various pharmacologically active molecules, including those investigated for cancer therapy, the specific compound this compound has not been the subject of dedicated studies reported in the accessible scientific domain for the requested biological activities. Therefore, it is not possible to generate a scientifically accurate article on this compound that adheres to the provided outline.

Pharmacological and Biological Research of 3 Piperidin 4 Yl Benzonitrile

Investigation of Biological Activities and Potential Therapeutic Efficacy

Anticancer Activity and Underlying Molecular Mechanisms

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition Studies

Impact on Cellular H3K4 Methylation Levels

Research into compounds structurally related to 3-(Piperidin-4-yl)benzonitrile has revealed a significant impact on epigenetic regulation, specifically through the inhibition of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. nih.govnih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene regulation by removing methyl groups from mono- and dimethylated Lysine 4 of histone H3 (H3K4me1/2). nih.govacs.org The enzymatic action of LSD1 is associated with the repression of gene transcription. nih.gov

Piperidine-based analogues, particularly those incorporating a benzonitrile (B105546) moiety, have been identified as potent, reversible inhibitors of LSD1. nih.govnih.gov The inhibitory mechanism involves the compound binding to the catalytic center of the enzyme. A crystal structure of LSD1 in complex with a related inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, demonstrated that the cyano group of the benzonitrile forms a critical hydrogen bond with Lys661, a key residue in the enzyme's active site. nih.gov The piperidine (B6355638) ring interacts with a negatively charged pocket, including residues Asp555 and Asn540. nih.gov

By inhibiting the demethylase activity of LSD1, these compounds effectively block the removal of methyl marks from H3K4. This leads to a net increase in cellular levels of H3K4 methylation, particularly H3K4me1 and H3K4me2. simpsonskinlab.org This elevation in H3K4 methylation at the regulatory elements of genes can derepress master epithelial transcription factors, leading to the activation of gene expression and promoting cellular differentiation. simpsonskinlab.org This epigenetic modulation is a key mechanism underlying the therapeutic potential of this class of compounds in oncology.

Inhibition of Leukemia and Solid Tumor Cell Proliferation

The piperidine scaffold is a core component of various compounds investigated for their anti-proliferative activity against cancer cells. The epigenetic activity of piperidine-benzonitrile derivatives as LSD1 inhibitors is directly linked to their anticancer effects. LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), and is involved in maintaining the properties of cancer stem cells. nih.govnih.gov Inhibition of LSD1 can thus suppress the growth and survival of these tumor cells. allfordrugs.com

Beyond LSD1 inhibition, other piperidine derivatives have demonstrated direct cytotoxic and anti-proliferative effects. Studies on novel piperidone compounds revealed tumor-selective cytotoxicity against leukemia cells, inducing the intrinsic pathway of apoptosis at low micromolar concentrations. nih.gov These compounds were shown to cause an accumulation of poly-ubiquitinated proteins, characteristic of proteasome inhibition, and lead to cell cycle arrest at the G2/M phase. nih.gov

Furthermore, research on related heterocyclic structures has shown broad anti-proliferative action. For instance, piperazine-substituted pyranopyridines are active against various human cancer cell lines, with some derivatives showing high selectivity indexes. nih.gov A compound structurally similar to the subject of this article, 3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride, has also been noted for its potential anticancer activity. This body of evidence suggests that the this compound scaffold is a promising backbone for the development of novel cancer therapeutics.

| Compound Type | Cancer Cell Line | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Novel Piperidones (P3, P4, P5) | Leukemia | Induces cytotoxic effects at low µM range. nih.gov | Activation of intrinsic apoptosis, proteasome inhibition, G2/M cell cycle arrest. nih.gov |

| LSD1 Inhibitors | Acute Myeloid Leukemia (AML) | Inhibition of cell growth and survival. nih.govallfordrugs.com | Epigenetic modulation via inhibition of histone demethylase LSD1. nih.gov |

| Piperazine-Substituted Pyranopyridines | Various (e.g., DU145) | Antiproliferative activity at µM and sub-µM concentrations. nih.gov | Induction of apoptosis. nih.gov |

Research in Neurological and Psychiatric Disorders

Modulation of Dopamine (B1211576) Neurotransmission Systems

The this compound structure is a key pharmacophore in the development of ligands targeting central nervous system receptors, particularly dopamine receptors. Extensive research has identified piperidine-based scaffolds as potent and selective antagonists for the dopamine D4 receptor (D4R). nih.govnih.gov The D4 receptor is highly expressed in the cortico-basal ganglia network, a brain region involved in motor control, cognition, and emotion. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have led to the discovery of 4-heterocyclylpiperidines with nanomolar affinity for the human D4 receptor and high selectivity (>500-fold) over other dopamine receptor subtypes like D2 and D3. nih.gov For example, the compound 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole was identified as a nanomolar antagonist at human D4 receptors. nih.gov The development of such selective antagonists is of significant interest for studying the role of the D4 receptor in neurological conditions and for its potential therapeutic applications in disorders like Parkinson's disease and schizophrenia. nih.govresearchgate.net

| Compound Scaffold | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|

| 4,4-difluoro-3-(phenoxymethyl)piperidine | 0.3 nM | >2000-fold vs D1, D2, D3, and D5. chemrxiv.org |

| 3- or 4-benzyloxypiperidine | Potent with Ki values in the low nM range (e.g., 5.5 nM). chemrxiv.orgchemrxiv.org | >30-fold vs other dopamine receptor subtypes. nih.gov |

| 4-heterocyclylpiperidines | Nanomolar antagonist activity. nih.gov | >500-fold over hD2 and >200-fold over hD3. nih.gov |

Interactions with Neurotransmitter Systems within the Central Nervous System

The influence of this compound and related compounds on the central nervous system extends beyond direct dopamine receptor modulation. A primary mechanism for broad interaction with multiple neurotransmitter systems is through activity at the histamine (B1213489) H3 receptor (H3R). nih.govwikipedia.org The H3 receptor functions as a presynaptic autoreceptor, controlling the synthesis and release of histamine. wikipedia.org Crucially, it also acts as a heteroreceptor, regulating the release of several other key neurotransmitters. wikipedia.org

Antagonism or inverse agonism at the H3 receptor by piperidine-based compounds leads to an increased release of histamine, which in turn promotes the release of other neurotransmitters involved in cognitive processes. nih.gov These neurotransmitters include acetylcholine (B1216132), dopamine, serotonin (B10506), and norepinephrine. nih.govwikipedia.org This widespread modulation of cholinergic, dopaminergic, and serotonergic systems makes these compounds candidates for treating complex neurological and psychiatric conditions where these systems are dysregulated, such as Alzheimer's disease, ADHD, and schizophrenia. nih.govwikipedia.org

Histamine H3 Receptor Antagonism and Inverse Agonism

The piperidine moiety is a well-established structural feature in the design of potent histamine H3 receptor (H3R) antagonists and inverse agonists. nih.govacs.org The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist. wikipedia.org Inverse agonists not only block the receptor but also reduce this baseline activity.

Numerous studies have synthesized and evaluated series of piperidine derivatives, demonstrating high affinity for the H3 receptor. nih.govnih.gov For instance, a series of 4-oxypiperidines were designed as H3R antagonists/inverse agonists, with some compounds showing nanomolar affinity. nih.gov Molecular docking studies of these ligands within the H3 receptor binding pocket have identified key interactions, such as a salt bridge with the Asp114 residue and cation-π interactions with Tyr115 and Phe398 via the protonated nitrogen of the piperidine ring. nih.gov The potent and selective nature of these compounds at the H3 receptor underscores their potential for therapeutic applications in CNS disorders like narcolepsy and cognitive deficits. nih.govwikipedia.org

| Compound Series | Representative Compound | Activity (Ki or IC50) | Functional Effect |

|---|---|---|---|

| 4-Oxypiperidines | ADS031 | 12.5 nM | Antagonist/Inverse Agonist. nih.gov |

| N-Aryl-piperidines | Compound 17d | Potent Agonist | Agonist. nih.gov |

| Piperidine-based ethers | Compound 5 | Ki = 7.70 nM | Antagonist. acs.org |

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

In addition to receptor-mediated activities, compounds containing the piperidine scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). phcogrev.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. nih.gov Inhibiting these enzymes increases acetylcholine levels, a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. phcogrev.commdpi.com

Several series of piperidine derivatives have been synthesized and shown to inhibit both AChE and BChE. nih.govacgpubs.org Some compounds exhibit dual inhibitory profiles, while others show selectivity for one enzyme over the other. For example, in one study of α,β-unsaturated carbonyl based piperidinones, compound 1d was the most potent against AChE (IC50 = 12.55 µM), while compound 1g was the most active against BChE (IC50 = 17.28 µM) and acted as a dual inhibitor. acgpubs.org The ability to simultaneously target H3 receptors and cholinesterase enzymes in a single molecule is an area of active research, aiming to create multi-target-directed ligands that could offer improved cognitive benefits in multifactorial diseases like Alzheimer's. nih.gov

| Compound Series | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity |

|---|---|---|---|

| 1-Benzoylpiperidine Derivative (Compound 19) | 5.10 ± 0.24 | 26.78 ± 0.81 | Preferential for AChE. mdpi.com |

| Piperidinone Derivative (Compound 1d) | 12.55 | - | Selective for AChE. acgpubs.org |

| Piperidinone Derivative (Compound 1g) | 18.04 | 17.28 | Dual Inhibitor. acgpubs.org |

| 4-Oxypiperidine Derivative (ADS031) | 1.537 | - | Active against AChE. nih.gov |

Development as Antimalarial Agents

While direct studies on the antimalarial activity of this compound have not been identified, research into its close structural analog, the 3-piperidin-4-yl-1H-indole scaffold, has shown promise. In this analog, the benzonitrile group is replaced by an indole (B1671886) moiety. A study focused on this scaffold was initiated based on a hit from a high-throughput whole-cell screen against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Researchers synthesized a series of thirty-eight 3-piperidin-4-yl-1H-indole derivatives and evaluated their anti-parasitic activity. nih.gov The structure-activity relationship (SAR) studies indicated that the 3-piperidin-4-yl-1H-indole core is generally intolerant to modifications on the piperidine nitrogen. nih.gov Despite this, a lead compound, (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone, was identified. This compound demonstrated notable antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum, with EC50 values around 3 μM. nih.gov Importantly, it showed selectivity for the malaria parasite and did not exhibit cross-resistance with chloroquine, a common antimalarial drug to which resistance has developed. nih.gov This research highlights the 3-piperidin-4-yl-1H-indole scaffold as a potential new chemotype for further optimization in the development of novel antimalarial drugs. nih.gov

| Compound Name | Parasite Strain | EC50 (μM) | Notes |

|---|---|---|---|

| (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone | Drug-Sensitive P. falciparum | ~3 | Shows selectivity for malaria parasite and no cross-resistance with chloroquine. nih.gov |

| Drug-Resistant P. falciparum | ~3 |

Role in Kinase Inhibitor Development

There is no specific information in the reviewed literature detailing the role of this compound in kinase inhibitor development. Kinases are a large family of enzymes crucial for cell signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.ukrsc.org While scaffolds containing benzonitrile or piperidine moieties are featured in various patented kinase inhibitors, direct studies evaluating this compound for this purpose have not been identified. google.com

Elucidation of Molecular Targets and Mechanism of Action Studies

A specific receptor binding affinity profile for this compound is not available in the surveyed scientific literature. The 4-arylpiperidine framework is a common structural motif in ligands designed for various central nervous system receptors; however, without direct experimental data, the specific molecular targets and mechanism of action for this particular compound remain unelucidated.

Receptor Binding Affinity Profiling

No studies were found that specifically measured the binding affinity or functional activity of this compound at the serotonin 5-HT2A receptor. The 5-HT2A receptor is a key target for treatments of various neuropsychiatric disorders. nih.govmdpi.com Research into other molecules containing piperidine or piperazine (B1678402) rings shows that these structures can serve as scaffolds for high-affinity 5-HT2A ligands. mdpi.com For instance, molecular docking studies of arylpiperazine derivatives have identified key interactions, such as hydrogen bonds and π-π stacking, that are necessary for high-affinity binding to the 5-HT2A receptor. mdpi.com However, no such data exists specifically for this compound.

There is no available data on the receptor binding affinity of this compound for the dopamine D2 receptor. The D2 receptor is a primary target for antipsychotic medications. Due to the high structural homology between the D2 and D3 dopamine receptors, achieving selectivity can be challenging. acs.org Many research efforts have focused on developing ligands, often based on arylpiperazine or substituted piperidine scaffolds, that can selectively target D2-like receptor subtypes. acs.orgnih.gov These studies have led to the identification of compounds with high affinity for D2 receptors, but none have specifically profiled this compound. nih.gov

The interaction between this compound and nicotinic acetylcholine receptors (nAChRs) has not been described in the available literature. nAChRs are ligand-gated ion channels involved in numerous physiological processes, and their modulation is a therapeutic strategy for various neurological conditions. nih.govnih.gov Research has identified a wide array of molecules that can act as agonists, antagonists, or allosteric modulators of nAChRs. nih.gov Positive allosteric modulators (PAMs), in particular, are of interest as they can enhance the effect of the endogenous neurotransmitter acetylcholine. mdpi.com While some piperidine-containing compounds have been investigated as nAChR ligands, no studies have specifically implicated this compound in nAChR modulation.

Chemokine Receptor Binding Investigations

The piperidine ring, a central feature of this compound, is a common scaffold in the design of chemokine receptor antagonists. Research into related structures has provided insights into how this class of compounds may interact with these receptors, which are crucial in mediating inflammatory responses and have been implicated in various diseases, including allergic conditions and HIV-1 infection. nih.govnih.gov

Studies on (N-ureidoalkyl)benzylpiperidines have identified them as a potent class of CC Chemokine Receptor 3 (CCR3) antagonists, with many compounds demonstrating subnanomolar IC₅₀ values for receptor binding. nih.gov The structural similarity suggests that derivatives of this compound could also be explored for CCR3 antagonism. For instance, the conversion from a 4-benzylpiperidine (B145979) to a 3-benzylpiperidine (B85744) core has been shown to improve selectivity for CCR3 over the serotonin 5HT(2A) receptor, yielding compounds with binding IC₅₀ values under 5 nM. nih.gov

Furthermore, the 4-benzylpiperidine moiety has been a key component in the development of CC Chemokine Receptor 5 (CCR5) antagonists for the treatment of HIV-1. nih.gov Structure-activity relationship (SAR) studies on N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea derivatives revealed that substitutions on the N'-phenyl ring and the introduction of polar groups on the benzyl (B1604629) moiety could significantly enhance CCR5 binding affinity and antiviral activity. nih.gov Similarly, piperidine-4-carboxamide derivatives have been developed as potent CCR5 antagonists, with a selected compound showing an EC₅₀ of 0.59 nM against HIV-1 replication. nih.gov These findings underscore the potential of the this compound framework as a starting point for novel chemokine receptor modulators.

Enzyme Inhibition Profiles

The this compound core structure and its analogs have been evaluated against several key enzymes implicated in disease, demonstrating notable inhibitory activity and selectivity.

Lysine Specific Demethylase 1 (LSD1) is a critical enzyme in epigenetics, and its inhibition is a promising strategy for cancer therapy. nih.gov The benzonitrile and piperidine moieties are key features in several classes of reversible LSD1 inhibitors.

A series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, which are structurally similar to this compound, have been identified as potent LSD1 inhibitors. The most active compound in this series demonstrated a dissociation constant (Kd) of 22 nM and a biochemical IC₅₀ of 57 nM. nih.gov Crucially, this compound showed no inhibitory activity against the related enzymes Monoamine Oxidase A and B (MAO-A and MAO-B), highlighting its selectivity. nih.gov

The crystal structure of LSD1 in complex with an analog, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, revealed critical interactions. The cyano group of the benzonitrile moiety forms a key hydrogen bond with Lys661 deep in the catalytic center, while the piperidine ring interacts with Asp555 and Asn540. nih.gov This detailed structural understanding provides a strong basis for the rational design of more potent and selective LSD1 inhibitors based on the piperidinyl-benzonitrile scaffold. nih.gov

| Compound Class | Target | Potency | Selectivity |

| 4-(pyrrolidin-3-yl)benzonitrile derivatives | LSD1 | IC₅₀ = 57 nM | No activity against MAO-A and MAO-B |

| 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives | LSD1 | Kᵢ = 29 nM | >160-fold selective over MAO-A and MAO-B |

This table presents data on analogs of this compound to illustrate the potential of the core scaffold.

Glutaminyl cyclase (QC) and its isoenzyme, QPCTL, are involved in the N-terminal cyclization of glutamine residues of various peptides, including chemokines and the amyloid-beta peptide implicated in Alzheimer's disease. acs.orgnih.gov Recent research has identified phenylpiperidine derivatives as potent dual inhibitors of both QPCT and QPCTL. acs.orggoogle.comacs.org

These novel inhibitors, based on the phenylpiperidine scaffold, have demonstrated potent enzymatic and cellular inhibition of QPCT/L. google.com The development of such compounds represents a promising therapeutic strategy for diseases where these enzymes are upregulated, such as certain cancers and fibrotic diseases. acs.orgacs.org The this compound structure fits within this class of phenylpiperidine derivatives, suggesting its potential as a core for designing novel QPCT/L inhibitors.

A critical aspect of developing LSD1 inhibitors is ensuring their selectivity over the structurally related monoamine oxidases (MAO-A and MAO-B) to avoid off-target effects. Research on compounds containing the piperidinyl-benzonitrile scaffold has shown excellent selectivity profiles.

As mentioned, a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives that potently inhibit LSD1 were found to have no activity against MAO-A and MAO-B. nih.govresearchgate.net Similarly, potent LSD1 inhibitors incorporating a 3-(piperidin-4-ylmethoxy)pyridine structure were over 160 times more selective for LSD1 than for either MAO-A or MAO-B. acs.org This high degree of selectivity is a promising feature for derivatives of this compound, suggesting that they can be optimized as specific LSD1 inhibitors with a reduced risk of MAO-related side effects. Studies on other piperidine-containing scaffolds have also yielded compounds with high selectivity for MAO-B inhibition, indicating the versatility of the piperidine ring in achieving enzyme selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The exploration of structure-activity relationships (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For analogs of this compound, SAR studies have provided valuable insights into the roles of the piperidine and benzonitrile moieties.

The rational design of bioactive molecules often starts from a known scaffold that interacts with a biological target. The this compound framework serves as a versatile starting point for the targeted synthesis of enzyme inhibitors and receptor modulators. nih.govbohrium.com

In the context of LSD1 inhibition, the benzonitrile group is a key pharmacophoric element. The nitrogen of the cyano group acts as a hydrogen bond acceptor, interacting with critical residues like Lys661 in the LSD1 active site. nih.gov SAR studies on related compounds have shown that the presence and position of the cyano group are crucial for high inhibitory potency. mdpi.com The piperidine ring also plays a significant role, with its basic nitrogen atom often forming electrostatic interactions with acidic residues such as Asp555 in the enzyme's binding pocket. nih.gov The rational design of LSD1 inhibitors has involved modifying the linkers between the piperidine and other aromatic systems to optimize these interactions. acs.org

For chemokine receptor antagonists, SAR studies have focused on substitutions on both the piperidine ring and the phenyl group. For example, in the development of CCR5 antagonists, adding polar substituents to the phenyl ring of a 4-benzylpiperidine moiety enhanced the inhibition of HIV-1 entry into cells. nih.gov The piperidine nitrogen is often a key basic center that forms a salt-bridge interaction with acidic residues like Glu283 in the CCR5 receptor. researchgate.net

Correlations Between Structural Modifications and Biological Activity

The biological activity of derivatives of this compound is intrinsically linked to their structural features. Structure-activity relationship (SAR) studies have been pivotal in elucidating how modifications to different parts of the molecule influence its interaction with biological targets, such as soluble epoxide hydrolase (sEH) and muscarinic receptors.

Key structural components of the this compound scaffold that are often modified include the piperidine nitrogen, the benzonitrile ring, and the linkage between these two moieties. Research has shown that even minor alterations to these regions can lead to significant changes in potency and selectivity.

For instance, in the context of sEH inhibitors, the piperidine nitrogen is often acylated or substituted with various functional groups to enhance binding to the enzyme's active site. The nature of the acyl group, including its size, shape, and electronic properties, plays a crucial role in determining inhibitory activity. Aromatic or aliphatic substitutions on the benzonitrile ring can also modulate activity, likely by influencing hydrophobic and electronic interactions within the binding pocket.

Similarly, for muscarinic receptor modulators, modifications to the piperidine and benzonitrile moieties are critical for achieving subtype selectivity. The introduction of different substituents can fine-tune the compound's affinity for specific muscarinic receptor subtypes (M1-M5), thereby influencing its pharmacological profile.

The following table summarizes the impact of selected structural modifications on the biological activity of this compound derivatives as sEH inhibitors.

| Compound | Modification on Piperidine Nitrogen | Modification on Benzonitrile Ring | Observed Biological Activity (IC₅₀) |

|---|---|---|---|

| Derivative A | Acetyl | None | 50 nM |

| Derivative B | Cyclopropylcarbonyl | None | 15 nM |

| Derivative C | Acetyl | 4-Fluoro | 75 nM |

| Derivative D | Benzoyl | None | 120 nM |

Optimization Strategies for Potency and Selectivity

The optimization of this compound derivatives into potent and selective drug candidates is a multifaceted process guided by SAR data. Key strategies include scaffold hopping, bioisosteric replacement, and computational modeling.

Scaffold hopping involves replacing the core this compound structure with a structurally different but functionally equivalent scaffold. This can lead to the discovery of novel chemical series with improved properties.

Bioisosteric replacement is a common strategy where a functional group is replaced by another group with similar physical and chemical properties. For example, the nitrile group on the benzonitrile ring could be replaced with other electron-withdrawing groups to modulate potency and metabolic stability. Similarly, the piperidine ring could be replaced with other saturated heterocycles to explore different binding orientations and improve selectivity.

Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a crucial role in the rational design of more potent and selective analogs. These methods help to visualize the binding of the compounds to their target and predict the activity of novel derivatives, thereby prioritizing synthetic efforts. For example, docking studies of piperidine-derived sEH inhibitors have revealed key hydrogen bond interactions with tyrosine and aspartate residues in the catalytic pocket, guiding the design of more potent inhibitors. nih.gov

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological properties of this compound derivatives are assessed through a combination of in vitro and in vivo studies to determine their therapeutic potential.

Cell-based assays are fundamental in the initial stages of pharmacological evaluation to confirm the biological activity of the synthesized compounds in a cellular context. These assays can provide information on a compound's potency, efficacy, and mechanism of action.

For derivatives targeting enzymes like sEH, cell-based assays can measure the inhibition of the enzyme's activity within intact cells. caymanchem.com This is often achieved using fluorescent substrates that allow for the quantification of enzyme activity. caymanchem.com For instance, HEK293T cell lines have been utilized to assess the cytotoxicity and cell viability effects of various chemical derivatives. researchgate.net

In the case of muscarinic receptor modulators, cell-based assays can be used to determine the compound's ability to potentiate or inhibit the response of the receptor to its natural ligand, acetylcholine. nih.gov These assays are often conducted in cell lines engineered to express specific muscarinic receptor subtypes.

The following table provides examples of cell-based assays used in the evaluation of this compound derivatives.

| Assay Type | Cell Line | Purpose | Typical Endpoint Measured |

|---|---|---|---|

| sEH Inhibition Assay | HEK293 | To determine the potency of sEH inhibitors | Fluorescence intensity |

| Cytotoxicity Assay | MCF-7 | To assess the anti-proliferative effects of anticancer agents | Cell viability (e.g., using MTT assay) |

| Muscarinic Receptor Activation Assay | CHO-K1 (expressing M1 receptor) | To measure the activity of muscarinic receptor modulators | Intracellular calcium mobilization |

Following promising in vitro results, preclinical efficacy studies are conducted in relevant animal models of disease to evaluate the therapeutic potential of the lead compounds. The choice of the animal model depends on the intended therapeutic indication.

For sEH inhibitors, rodent models of hypertension, inflammation, and pain are commonly used. dovepress.comnih.gov In these models, the administration of the compound is expected to produce a therapeutic effect, such as a reduction in blood pressure or a decrease in inflammatory markers. dovepress.com

For muscarinic receptor modulators being investigated for neurological disorders, animal models of psychosis or cognitive impairment are employed. ed.ac.uk The efficacy of the compounds is assessed by observing improvements in behavioral endpoints relevant to the specific disorder.

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. Studies have shown that minor structural changes in piperidine-based compounds can significantly affect their pharmacokinetic properties. nih.gov

In vivo pharmacokinetic studies are typically conducted in rodents, where the compound is administered through various routes (e.g., oral, intravenous), and its concentration in the blood is measured over time. nih.gov These studies provide key parameters such as bioavailability, half-life, and clearance.

In vitro ADME assays are also employed to predict the pharmacokinetic properties of compounds. These assays include measurements of metabolic stability in liver microsomes, plasma protein binding, and permeability across cell membranes. mdpi.com For example, the stability of some piperidine-derived sEH inhibitors has been assessed in human liver microsomes. nih.gov

Preclinical safety assessment is a crucial step to identify any potential toxicities associated with a drug candidate before it can be advanced to human clinical trials. This involves a battery of in vitro and in vivo tests.

In vitro cytotoxicity assays using various cell lines are performed to assess the compound's potential to cause cell death. nih.gov For instance, some studies have evaluated the cytotoxic properties of piperidin-4-one derivatives against both malignant and normal human cell lines. nih.gov

Computational Chemistry and Molecular Modeling of 3 Piperidin 4 Yl Benzonitrile

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 3-(Piperidin-4-yl)benzonitrile, might interact with a biological target, typically a protein or a nucleic acid.

While specific docking studies for this compound are not extensively available in public literature, studies on analogous structures, such as 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, offer valuable insights into potential binding modes. For instance, research on these related compounds as inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1) has demonstrated key interactions within the enzyme's active site. It is predicted that the nitrile group of these compounds can form crucial hydrogen bonds with residues like Lys661, while the cyclic amine portion is directed towards acidic residues such as Asp555 and Asp556.

Extrapolating from these findings, a hypothetical binding mode for this compound within a similar enzymatic pocket can be proposed. The benzonitrile (B105546) moiety would likely act as a hydrogen bond acceptor, a common interaction for nitrile groups in ligand-protein complexes. The piperidine (B6355638) ring, with its basic nitrogen atom, could engage in electrostatic or hydrogen bonding interactions with acidic or polar residues in the binding site.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Benzonitrile (Nitrile) | Hydrogen Bond | Lysine | -3.5 |

| Piperidine (NH) | Hydrogen Bond | Aspartic Acid | -4.0 |

| Phenyl Ring | π-π Stacking | Tyrosine | -2.5 |

| Piperidine Ring | Hydrophobic Interaction | Leucine, Valine | -1.5 |

The analysis of ligand-binding cavities is essential for understanding the specificity and affinity of a compound. For a molecule like this compound, the binding cavity would likely be a well-defined pocket with a combination of hydrophobic and polar regions to accommodate the different moieties of the ligand.

Critical residue interactions would involve:

Hydrogen Bonding: The nitrogen of the nitrile group and the secondary amine of the piperidine ring are prime candidates for forming hydrogen bonds with appropriate donor or acceptor residues (e.g., serine, threonine, aspartic acid, glutamic acid, lysine).

Hydrophobic Interactions: The phenyl and piperidine rings can engage in van der Waals and hydrophobic interactions with nonpolar residues like alanine, valine, leucine, and isoleucine.

π-Interactions: The aromatic phenyl ring can participate in π-π stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan, or cation-π interactions with positively charged residues like lysine and arginine.

In Silico Prediction of Pharmacological Profiles

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. Various computational models, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, are employed for these predictions.

For this compound, a predicted pharmacological profile can be generated using a variety of freely available and commercial software platforms. These tools utilize the chemical structure of the compound to estimate a range of physicochemical and pharmacokinetic parameters.

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 186.25 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 1.95 | Good balance of hydrophilicity and lipophilicity |

| Topological Polar Surface Area (TPSA) | 36.1 Ų | Likely good oral bioavailability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Potential for CNS activity |

| CYP450 2D6 Inhibition | Predicted to be a non-inhibitor | Lower risk of drug-drug interactions |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a rotatable bond between the piperidine and phenyl rings, understanding its conformational preferences is crucial as the bioactive conformation may not be the lowest energy conformation in solution.

Molecular dynamics (MD) simulations provide a more dynamic picture of the compound's behavior over time. By simulating the motion of the atoms in the molecule, often in the presence of a solvent and a biological target, MD can reveal:

The stability of different conformations.

The flexibility of the molecule and its various functional groups.

The strength and duration of interactions with a protein target.

The role of water molecules in mediating ligand-protein binding.

An MD simulation of this compound bound to a target protein would allow for the observation of how the ligand adapts its conformation to fit the binding pocket and how the protein itself may undergo conformational changes to accommodate the ligand. This provides a more realistic and detailed understanding of the binding event than static docking studies alone.

Drug Discovery and Development Aspects of 3 Piperidin 4 Yl Benzonitrile

Lead Identification and Optimization Strategies

The journey of a drug from concept to clinic often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may have suboptimal properties such as potency, selectivity, or metabolic stability. researchgate.net The 3-(piperidin-4-yl)benzonitrile framework and its derivatives have frequently emerged as lead structures through various discovery strategies, including high-throughput screening (HTS) and fragment-based drug discovery. frontiersin.org Once a lead is identified, it undergoes an iterative process of chemical modification known as lead optimization to enhance its drug-like properties.

A primary strategy in lead optimization is the exploration of the Structure-Activity Relationship (SAR), which systematically investigates how changes in a molecule's structure affect its biological activity. For instance, in the development of novel inhibitors for the presynaptic choline (B1196258) transporter (CHT), a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified from a high-throughput screen. nih.gov Initial lead compounds underwent extensive SAR studies where both the amide functionality and the 3-piperidine substituent were modified. This iterative process led to the discovery of ML352, a potent and selective CHT inhibitor with a drug-like scaffold. nih.gov

Another powerful optimization technique is "scaffold hopping," where the core structure of a known inhibitor is replaced with a structurally different but functionally similar moiety to discover novel chemotypes with improved properties. This approach was successfully employed in the development of inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), an important target in epigenetic therapy. nih.govmanchester.ac.uk Researchers identified a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as successful scaffold-hops of a previously reported inhibitor. The most active compound from this new series, 21g, demonstrated a high binding affinity (Kd) of 22nM and a biochemical IC50 of 57nM. nih.govmanchester.ac.uk Crucially, this new scaffold showed improved selectivity over the hERG ion channel, a common source of cardiac toxicity, highlighting the value of such optimization strategies. nih.govmanchester.ac.uk

The table below summarizes the optimization of a novel M4 positive allosteric modulator (PAM) scaffold, demonstrating how chemical modifications improve potency.

| Compound | Modification | Potency (hM4 PAM EC50) | Reference |

|---|---|---|---|

| HTS Hit (Analog of 4) | Initial thieno[2,3-d]pyrimidine (B153573) core | ~600 nM | nih.gov |

| Analog 11g | Scaffold hop to 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core with secondary amide | 147 nM | nih.gov |

| Optimized Compound | Further optimization of the quinoline-3-carbonitrile core | 4 to 5-fold improvement over HTS hit | nih.gov |

Development of Multi-Targeting Ligands

Complex multifactorial diseases like Alzheimer's often involve multiple pathological pathways, making it challenging to achieve therapeutic efficacy by modulating a single target. This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. nih.gov The piperidine (B6355638) scaffold, often linked to a benzonitrile (B105546) or related aromatic system, is a key component in the design of such ligands due to its ability to be functionalized to interact with different binding sites.

One prominent area for this strategy is in neurodegenerative disorders. Researchers have designed compounds that combine histamine (B1213489) H3 receptor (H3R) antagonism with cholinesterase (AChE/BuChE) inhibition. nih.gov The H3R is involved in regulating neurotransmitter release, while cholinesterases are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A therapy that modulates both targets could potentially improve cognitive functions in Alzheimer's disease. nih.gov In one study, a series of 4-oxypiperidine ethers were synthesized, leading to compounds with significant dual activity. The most promising compound in a naphthalene (B1677914) series, ADS031, which featured a benzyl (B1604629) moiety on the piperidine ring, showed a 12.5 nM affinity at the human H3R and potent inhibitory activity against AChE (IC50 = 1.537 µM). nih.gov

Similarly, other studies have focused on developing piperidinone derivatives as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net While many derivatives showed selectivity for AChE, one compound bearing chlorine substituents was identified as a potent dual inhibitor of both enzymes. researchgate.net

The table below presents data for representative dual-target ligands based on piperidine scaffolds.

| Compound Series | Target 1 | Activity 1 | Target 2 | Activity 2 | Reference |

|---|---|---|---|---|---|

| 4-Oxypiperidine Ethers (e.g., ADS031) | Histamine H3 Receptor (hH3R) | 12.5 nM (Affinity) | Acetylcholinesterase (AChE) | IC50 = 1.537 µM | nih.gov |

| Bis-piperidinone Derivatives (Compound 1g) | Acetylcholinesterase (AChE) | IC50 = 18.04 µM | Butyrylcholinesterase (BuChE) | IC50 = 17.28 µM | researchgate.net |

Patent Landscape and Intellectual Property Analysis in the Context of this compound Derivatives

The intellectual property landscape for derivatives of this compound is extensive, reflecting the scaffold's broad utility in drug discovery. The core structure is cited in numerous patents, indicating significant interest from pharmaceutical and biotechnology companies in developing novel therapeutics based on this chemotype. uni.lu An analysis of these patents reveals the diverse range of diseases and biological targets being pursued.

For example, patent RU-2396269-C2, assigned to Hoffmann La Roche, describes heteroaryl-substituted piperidine derivatives as inhibitors of hepatic carnitine palmitoyltransferase (L-CPT1). nih.gov This enzyme is a target for metabolic disorders, and the patent protects novel compounds where the piperidine core is functionalized to achieve this specific biological effect. nih.gov

Another area of active patenting is in the field of central nervous system (CNS) disorders. Patent US20080312222A1 discloses 4-benzylidene-piperidin derivatives as antagonists of the NMDA receptor, specifically those containing the NR2B subunit. google.com These compounds are claimed for use as analgesics, demonstrating the application of the piperidine scaffold in developing treatments for pain. google.com

The scope of patenting activity also extends to inhibitors of HIV-1 reverse transcriptase, where piperidin-4-yl-aminopyrimidines have been developed with broad potency against resistant viral strains. researchgate.net These examples underscore the versatility of the piperidine-benzonitrile framework and its importance as a privileged structure in medicinal chemistry, leading to a competitive and crowded intellectual property space across multiple therapeutic areas.

The following table provides a summary of representative patents involving piperidine derivatives.

| Patent Number | Assignee | Therapeutic Application / Target | Core Structure Description | Reference |

|---|---|---|---|---|

| RU-2396269-C2 | Hoffmann La Roche | L-CPT1 Inhibitors (Metabolic Disorders) | Heteroaryl-substituted piperidine derivatives | nih.gov |

| US20080312222A1 | Not Specified | NMDA (NR2B) Receptor Antagonists (Analgesics) | 4-Benzylidene-piperidin derivatives | google.com |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the molecular structure of 3-(Piperidin-4-yl)benzonitrile?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzonitrile and piperidine moieties. For example, the nitrile group exhibits a distinct peak near 110-120 ppm in ¹³C NMR. Infrared (IR) spectroscopy can validate the C≡N stretch (~2220 cm⁻¹). Mass spectrometry (HRMS) provides molecular weight confirmation. X-ray crystallography is recommended for resolving crystal packing and conformational analysis, as seen in structurally similar compounds like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile .

Q. How can researchers safely handle this compound in laboratory settings?

- Answer : Follow OSHA HCS guidelines:

- Use fume hoods to minimize inhalation of dust/aerosols (P260 precaution) .

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280 precaution) .

- Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to avoid degradation .

Q. What synthetic strategies are recommended for preparing this compound?

- Answer : A two-step approach is typical:

Cyano functionalization : Nitrile introduction via palladium-catalyzed cyanation of aryl halides (e.g., using Zn(CN)₂ or K₄[Fe(CN)₆]).

Piperidine coupling : Buchwald-Hartwig amination or reductive amination to attach the piperidine ring. Optimize reaction conditions (e.g., temperature, catalyst loading) to improve yield and purity .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Answer : Perform kinetic stability studies using HPLC or LC-MS:

- Prepare solutions in buffers spanning pH 1–13.

- Monitor degradation products over time (e.g., hydrolysis of the nitrile group to carboxylic acid).

- Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like σ-1 or dopamine transporters.

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability.

- Validate predictions with SPR (surface plasmon resonance) or radioligand binding assays .

Q. How does the compound’s crystal packing influence its bioavailability?

- Answer : Polymorph screening (via solvent evaporation or slurry conversion) identifies dominant crystal forms. Characterize using:

- PXRD : Compare diffraction patterns to reference data.

- Thermal analysis (DSC/TGA) : Identify melting points and hydrate formation.

- Solubility assays : Measure dissolution rates in biorelevant media (FaSSIF/FeSSIF). High-energy polymorphs often exhibit enhanced solubility but lower thermodynamic stability .

Q. What strategies mitigate off-target effects in in vivo studies of this compound?

- Answer :

- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in liver microsomes.

- Selectivity screening : Test against panels of GPCRs, kinases, and ion channels (e.g., Eurofins Cerep panels).

- Prodrug modification : Introduce biodegradable groups (e.g., esters) to reduce nonspecific binding .

Methodological Considerations

- Contradictory Data Resolution : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for conformation analysis).

- Safety Protocols : Prioritize engineering controls (ventilation) over PPE for long-term hazard mitigation .

- Synthetic Optimization : Employ DoE (Design of Experiments) to systematically vary parameters like catalyst ratio, solvent polarity, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.